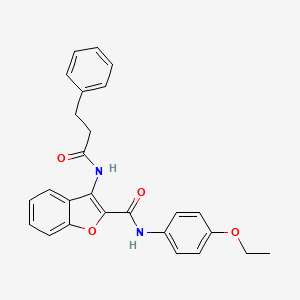
N-(4-ethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C26H24N2O4 and its molecular weight is 428.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-ethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core, which is known for its diverse biological activities, along with an amide functional group that enhances its pharmacological properties. The structure can be summarized as follows:
- Chemical Formula : C₁₉H₂₃N₃O₃
- Molecular Weight : 341.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Protein Kinases : The compound has shown promise as an inhibitor of specific protein kinases involved in cancer progression and inflammatory responses. Inhibiting these kinases can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by modulating excitotoxic pathways, particularly through NMDA receptor antagonism, which may help in conditions like Alzheimer's disease.
Biological Activity Studies
Several studies have investigated the biological activity of benzofuran derivatives similar to this compound:
Neuroprotective Effects
A study assessed a series of benzofuran derivatives for their neuroprotective and antioxidant activities using rat cortical neuronal cells. Key findings include:
- Efficacy : Compounds exhibited significant protection against NMDA-induced excitotoxicity.
- Mechanism : The neuroprotective effect was linked to the ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.
| Compound | Neuroprotective Activity (μM) | Mechanism |
|---|---|---|
| 1f | Comparable to memantine at 30 | NMDA antagonist |
| 1j | Significant at 100 & 300 | ROS scavenging |
Anticancer Activity
In vitro studies have shown that similar compounds can inhibit cancer cell lines through various mechanisms, including:
- Induction of apoptosis
- Cell cycle arrest
A notable study found that derivatives with specific substitutions exhibited enhanced potency against breast cancer cell lines.
Case Studies
-
Case Study on Anticancer Effects :
- A derivative similar to this compound was tested against MCF-7 breast cancer cells.
- Results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutics.
-
Neuroprotection in Animal Models :
- In vivo studies using animal models of neurodegenerative diseases demonstrated that administration of the compound led to improved cognitive functions and reduced neuronal loss.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-2-31-20-15-13-19(14-16-20)27-26(30)25-24(21-10-6-7-11-22(21)32-25)28-23(29)17-12-18-8-4-3-5-9-18/h3-11,13-16H,2,12,17H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMANAQJQVVCZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














